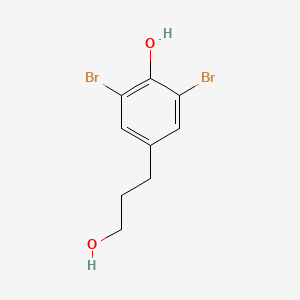

2,6-Dibromo-4-(3-hydroxy-propyl)-phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O2 |

|---|---|

Molecular Weight |

309.98 g/mol |

IUPAC Name |

2,6-dibromo-4-(3-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H10Br2O2/c10-7-4-6(2-1-3-12)5-8(11)9(7)13/h4-5,12-13H,1-3H2 |

InChI Key |

VATFAAOAPCCQJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dibromo 4 3 Hydroxy Propyl Phenol

Direct Synthetic Routes and Reaction Optimization

Direct synthesis typically involves the selective bromination of the parent compound, 4-(3-hydroxy-propyl)-phenol. This approach is often preferred for its atom economy and fewer synthetic steps.

The direct bromination of 4-(3-hydroxy-propyl)-phenol is an electrophilic aromatic substitution reaction. The phenolic hydroxyl group is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. savemyexams.com One of the lone pairs of electrons on the oxygen atom overlaps with the delocalized π-system of the ring, particularly enhancing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. savemyexams.com

Since the para position is already occupied by the 3-hydroxy-propyl group, incoming electrophiles are directed primarily to the two vacant ortho positions. savemyexams.com The reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. The source of this electrophile can vary, from molecular bromine (Br₂) to other brominating agents. The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily lost. A base then removes a proton from the carbon atom bearing the new bromine atom, restoring aromaticity and yielding the final product.

Given the high reactivity of the phenol (B47542) ring, polybromination is a common outcome, and achieving selective dibromination in high yield requires careful optimization of the reaction conditions. chemrxiv.org

The choice of brominating agent, solvent, and temperature are critical variables in the selective synthesis of 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol. Phenol itself reacts readily with bromine water at room temperature without a catalyst to form 2,4,6-tribromophenol (B41969). savemyexams.com For selective dibromination of a 4-substituted phenol, milder and more controlled conditions are necessary.

A highly relevant synthetic procedure is the bromination of the similar compound, 4-hydroxyphenethyl alcohol (4-(2-hydroxyethyl)phenol). nih.gov In this method, the phenol is treated with sodium bromide (NaBr) and Oxone (potassium peroxymonosulfate) in an acetone/water mixture at a low temperature (263 K or -10 °C). nih.gov Oxone serves as an in-situ oxidizing agent to generate the electrophilic bromine species from the bromide salt. This method is effective for achieving high yields of the corresponding 2,6-dibromo product. nih.gov

Other established bromination systems for phenols include:

N-Bromosuccinimide (NBS): NBS is a versatile and milder source of electrophilic bromine, often used for selective bromination. The kinetics of phenol bromination with NBS have been studied in acetic acid systems. niscpr.res.in

Molecular Bromine in Acetic Acid: A classic method involves the dropwise addition of a solution of bromine in glacial acetic acid to the phenol at room temperature. orgsyn.org This method was used for the dibromination of p-nitrophenol in near-quantitative yield. orgsyn.org

PIDA–AlBr₃ System: A modern approach uses a combination of Phenyliodine diacetate (PIDA) and aluminum bromide (AlBr₃). researchgate.netnih.gov This system generates a potent electrophilic brominating agent and operates under very mild, open-flask conditions at room temperature. nih.gov

The solvent plays a crucial role. Polar solvents, like water or acetic acid, can facilitate the reaction by helping to polarize the Br-Br bond in molecular bromine, creating a more potent electrophile. khanacademy.org The pH of the reaction medium can also significantly impact the reaction rate, with higher acidity often leading to a faster reaction. chemrxiv.org

| Brominating System | Substrate Example | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NaBr / Oxone | 4-hydroxyphenethyl alcohol | Acetone / Water | -10 °C | Quantitative | nih.gov |

| Br₂ | p-nitrophenol | Glacial Acetic Acid | Room Temp → 85 °C | 96–98% | orgsyn.org |

| NBS | Phenols | Acetic Acid | 35 °C | - | niscpr.res.in |

| PIDA / AlBr₃ | 2,6-dimethylphenol | - | Room Temp | 57% | nih.gov |

Achieving high purity is essential for the final product. The purification strategy typically begins after the reaction is complete. A common workup procedure involves quenching the reaction, often by adding water, to precipitate the crude product and dissolve inorganic byproducts. orgsyn.org

For the synthesis of the analogous 2,6-Dibromo-4-(2-hydroxyethyl)phenol (B3258308), the reaction mixture was diluted with ethyl acetate. nih.gov The organic layer was then separated, and the aqueous phase was extracted further with ethyl acetate. nih.gov The combined organic layers were washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield the product in almost quantitative yield and high purity. nih.gov

For crystalline solids, washing the crude product on a filter funnel is an effective step. In the synthesis of 2,6-dibromo-4-nitrophenol, the precipitated product was washed first with 50% aqueous acetic acid and then thoroughly with water before drying. orgsyn.org

If further purification is needed, recrystallization is a common technique. Slow evaporation of a solution of the compound, for instance from acetone, can yield high-quality crystals suitable for analysis. nih.gov Column chromatography is another powerful method for separating the desired product from any remaining starting material or mono-brominated side products.

Exploration of Precursor-Based Synthetic Pathways

An alternative to direct bromination is to construct the target molecule from a readily available brominated intermediate. This multi-step approach allows for the introduction of the 4-(3-hydroxy-propyl) side chain onto a pre-brominated phenolic core.

This strategy relies on functionalizing a simpler, commercially available or easily synthesized 2,6-dibromophenol (B46663) derivative. Several potential precursors could be employed.

3,5-Dibromo-4-hydroxybenzaldehyde: This intermediate can be synthesized in high yield by the direct bromination of 4-hydroxybenzaldehyde (B117250) using N-bromosuccinimide (NBS). acs.org The aldehyde group serves as a handle for carbon chain extension to build the required three-carbon side chain.

2,6-Dibromo-4-nitrophenol: This compound is readily prepared by the dibromination of p-nitrophenol. orgsyn.org The nitro group can then be chemically transformed into the desired side chain through a series of reactions.

2,6-Dibromo-4-cyanophenol: Synthesized via the bromination of 4-hydroxybenzonitrile, this compound provides a cyano group that can be manipulated to form the hydroxypropyl substituent. google.com

The choice of precursor depends on the availability of starting materials and the efficiency of the subsequent functional group interconversions.

Once a suitable brominated precursor is obtained, a sequence of well-established organic reactions can be used to install the 4-(3-hydroxy-propyl) group.

From 3,5-Dibromo-4-hydroxybenzaldehyde: The aldehyde can be converted to the three-carbon chain via several methods. A common approach is the Wittig reaction or the Horner-Wadsworth-Emmons reaction using a phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a two-carbon unit with an ester group (e.g., (triphenylphosphoranylidene)acetate). This would form an unsaturated ester. Subsequent catalytic hydrogenation would reduce both the carbon-carbon double bond and the ester group to yield the saturated 3-hydroxy-propyl side chain.

From 2,6-Dibromo-4-nitrophenol: The transformation of the nitro group is more complex. A possible route involves the reduction of the nitro group to an amine, as demonstrated in the synthesis of 2-amino-4,6-dibromo-phenol. prepchem.com The resulting amino group could then undergo a Sandmeyer reaction. This involves diazotization to form a diazonium salt, which can then be reacted with a copper catalyst and an appropriate three-carbon building block, although this is a challenging transformation.

From 2,6-Dibromo-4-cyanophenol: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. The resulting 3,5-dibromo-4-hydroxybenzoic acid can then be reduced to the primary alcohol (3,5-dibromo-4-(hydroxymethyl)phenol). This alcohol could then be converted to a halide and used in a chain extension reaction (e.g., with a two-carbon nucleophile like the enolate of ethyl acetate) followed by further reduction steps to complete the synthesis of the hydroxypropyl chain.

Derivatization and Analogue Synthesis for Structure-Function Elucidation

The strategic synthesis of analogues from this compound is crucial for understanding how structural modifications influence biological activity or material properties. Methodologies focus on altering the phenolic core, the propyl side chain, and the electronic properties of the molecule.

The phenolic hydroxyl group of this compound is a prime target for derivatization, particularly through the formation of ether linkages. A common and high-yielding method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. wikipedia.org This method is highly effective for primary alkyl halides. wikipedia.org

This approach allows for the introduction of a wide variety of alkyl and aryl groups, leading to significant structural diversification. For instance, reaction with methyl iodide would yield the methoxy (B1213986) derivative, while reaction with longer-chain alkyl halides would produce analogues with increased lipophilicity. The synthesis of methoxylated polybrominated diphenyl ethers (MeO-PBDEs) is of particular interest, as these compounds are found in marine environments and are related to naturally produced hydroxylated analogues (OH-PBDEs). researchgate.netmdpi.com

Table 1: Examples of Potential Ether Derivatives

| Reactant | Resulting Derivative | Potential Change in Property |

|---|---|---|

| Methyl Iodide | 2,6-Dibromo-4-(3-hydroxy-propyl)-anisole | Increased metabolic stability |

| Ethyl Bromide | 1-(3-Ethoxy-2,5-dibromophenyl)propan-3-ol | Modest increase in lipophilicity |

The synthesis of hydroxylated brominated diphenyl ether (OH-BDE) analogues is significant due to their environmental presence and biological activities. mdpi.comnih.gov These complex structures can be formed by creating an ether bond between two different phenol units. While the Williamson ether synthesis is not suitable for coupling two aryl halides, the Ullmann condensation provides a viable route. wikipedia.org This reaction typically involves coupling an aryl halide with a phenol in the presence of a copper-based catalyst to form a bis-aryl ether. wikipedia.org

In this context, this compound could be coupled with other brominated phenols, such as 2,4-dibromophenol (B41371), to generate complex, polybrominated diphenyl ether structures. nih.gov The synthesis of various OH-BDE congeners has been reported, highlighting the feasibility of creating a library of such compounds for further study. researchgate.net

Table 2: Potential Hydroxylated Brominated Diphenyl Ether Analogues

| Coupling Partner | Resulting Analogue Structure |

|---|---|

| 2,4-Dibromophenol | 2,6-Dibromo-4-(3-(2',4'-dibromophenoxy)propyl)phenol |

| 4-Bromophenol | 2,6-Dibromo-4-(3-(4'-bromophenoxy)propyl)phenol |

The synthesis of analogues with different alkyl chain lengths or substitution patterns is essential for probing structure-activity relationships. While direct synthesis of this compound is not widely documented, its preparation can be inferred from similar compounds. A plausible route involves the selective bromination of the parent compound, 4-(3-hydroxy-propyl)-phenol.

A highly relevant synthetic precedent is the preparation of 2,6-Dibromo-4-(2-hydroxyethyl)phenol. nih.gov This compound was synthesized by treating 4-hydroxyphenethyl alcohol with sodium bromide and oxone in an acetone-water mixture. nih.gov This method provides a high yield and a spectroscopically pure product. nih.gov A similar strategy could be applied to 4-(3-hydroxy-propyl)-phenol to obtain the target compound. By starting with different 4-(hydroxyalkyl)phenols, a series of analogues with varied side chains can be prepared.

Table 3: Analogues with Varied Alkyl Side Chains

| Starting Material | Bromination Product |

|---|---|

| 4-Hydroxyphenethyl alcohol | 2,6-Dibromo-4-(2-hydroxyethyl)phenol |

| 4-(4-Hydroxybutyl)phenol | 2,6-Dibromo-4-(4-hydroxybutyl)phenol |

Benzofurans are a class of heterocyclic compounds present in many biologically active molecules and natural products. nih.gov The synthesis of benzofuran-containing analogues from this compound represents an advanced derivatization strategy. Numerous methods exist for synthesizing the benzofuran (B130515) ring system, often starting from phenols or their derivatives. nih.govjocpr.com

One potential strategy involves the intramolecular cyclization of a modified side chain onto the phenolic oxygen. For example, the propyl side chain of this compound could be chemically modified to introduce a suitable leaving group or an unsaturated bond, which could then facilitate a cyclization reaction to form a dihydrobenzofuran or benzofuran ring. Nickel-catalyzed intramolecular nucleophilic addition is one modern approach for forming benzofuran derivatives. thieme.de Another route could involve a multi-step process where the phenol is first converted into an intermediate that is then cyclized, a common theme in benzofuran synthesis. researchgate.netgoogle.com

The terminal hydroxyl group of the propyl side chain offers a secondary site for chemical modification, allowing for the synthesis of a different class of analogues. Standard organic transformations can be employed to alter this functional group.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) or Jones reagent. This introduces polar, ionizable groups.

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using reagents such as thionyl chloride or phosphorus tribromide. These halogenated intermediates are versatile precursors for further nucleophilic substitution reactions. The synthesis of related compounds like 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol demonstrates the feasibility of such transformations. nih.gov

Esterification: Reaction with acyl chlorides or carboxylic anhydrides would yield ester derivatives, which can act as prodrugs or modify the compound's solubility and pharmacokinetic properties.

Amination: The hydroxyl group can be converted into a leaving group (e.g., tosylate) and subsequently displaced by an amine to introduce basic nitrogen-containing functionalities.

Table 4: Potential Modifications of the Propyl Side Chain

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |

| Halogenation | Thionyl chloride (SOCl₂) | Chloride (-Cl) |

| Esterification | Acetic anhydride | Acetate ester (-OCOCH₃) |

Advanced Spectroscopic and Structural Characterization in Research

Molecular Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental for confirming the molecular structure of synthesized or isolated "2,6-Dibromo-4-(3-hydroxy-propyl)-phenol". Techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each offer complementary pieces of information that, when combined, provide a comprehensive structural portrait.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the molecular weight of "this compound". The theoretical exact mass can be calculated from its molecular formula, C9H10Br2O2. A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%), the molecular ion peak appears as a distinctive triplet (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Electron ionization (EI) mass spectrometry of phenols typically yields a strong molecular ion peak. libretexts.org The fragmentation pattern of "this compound" is expected to be influenced by both the dibromophenolic ring and the hydroxypropyl side chain. Analysis of related brominated phenols shows that common fragmentation pathways include the loss of a methyl radical or other small fragments from the alkyl chain. researchgate.net For "this compound", likely fragmentation events would involve:

Alpha-cleavage: Breakage of the bond between the carbon atoms alpha and beta to the aromatic ring, leading to the formation of a stable benzylic carbocation.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the propyl side chain's alcohol group.

Loss of CO or HCO·: Fragmentation patterns common to phenols can include the loss of carbon monoxide (M-28) or a formyl radical (M-29). libretexts.org

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Formula | C9H10Br2O2 |

| Nominal Molecular Weight | 310 g/mol |

| Isotopic Pattern | Characteristic M, M+2, M+4 triplet (ratio ~1:2:1) |

| Potential Key Fragments | [M - H₂O]⁺ (Loss of water) |

| [M - C₂H₄O]⁺ (Benzylic cleavage) | |

| Dibromophenol cation [C₆H₄Br₂O]⁺ |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed atomic connectivity of a molecule. Both ¹H and ¹³C NMR spectra provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum for "this compound" is expected to show several distinct signals. The two aromatic protons would appear as a singlet due to their chemical equivalence. The propyl chain would exhibit three distinct signals: a triplet for the benzylic methylene (B1212753) group, a multiplet (quintet or sextet) for the central methylene group, and a triplet for the terminal methylene group adjacent to the hydroxyl. The signals for the phenolic and alcoholic hydroxyl protons are typically broad singlets and their chemical shifts can vary depending on solvent, concentration, and temperature. researchgate.net Their presence can be confirmed by D₂O exchange, which causes the signals to disappear. libretexts.org

¹³C NMR: The carbon NMR spectrum would show six signals for the aromatic carbons and three for the aliphatic carbons of the propyl chain. The carbon atom attached to the phenolic hydroxyl group is typically shifted downfield to around 155 ppm. libretexts.org The two carbons bearing bromine atoms would also be significantly shifted, while the remaining aromatic carbons would appear in the 125-150 ppm range. libretexts.org The signals for the propyl chain carbons would appear in the upfield aliphatic region.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Aromatic) | ~7.0-7.5 | s (singlet) | 2H |

| Ar-CH₂ - (Benzylic) | ~2.6-2.8 | t (triplet) | 2H |

| -CH₂ - (Central methylene) | ~1.7-1.9 | m (multiplet) | 2H |

| -CH₂ -OH (Terminal methylene) | ~3.6-3.8 | t (triplet) | 2H |

| Ar-OH (Phenolic) | ~4.0-7.0 | br s (broad singlet) | 1H |

| -CH₂-OH (Alcoholic) | ~1.5-4.0 | br s (broad singlet) | 1H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -OH (Phenolic) | ~150-155 |

| C -Br | ~110-120 |

| Aromatic C -H | ~128-132 |

| Aromatic C -C₃H₇O | ~135-140 |

| Ar-C H₂- | ~30-35 |

| -C H₂- | ~32-37 |

| -C H₂-OH | ~60-65 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of "this compound" would be characterized by several key absorption bands. A very prominent, strong, and broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydrogen-bonded phenolic and alcoholic hydroxyl groups. libretexts.org Aliphatic C-H stretching from the propyl chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Strong C-O stretching bands for the phenol (B47542) and alcohol would be visible in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic & alcoholic) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3010-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (phenol) | ~1200 | Strong |

| C-O stretch (alcohol) | ~1050 | Strong |

| C-Br stretch | 500-650 | Medium-Strong |

Solid-State Structural Elucidation via Crystallography

While spectroscopic methods define molecular structure, X-ray crystallography provides definitive proof of structure by mapping atomic positions in three-dimensional space for crystalline solids. This technique also offers invaluable information on molecular conformation, crystal packing, and intermolecular forces.

Although a specific crystal structure for "this compound" is not publicly documented, extensive crystallographic research on closely related dibromophenol derivatives provides a strong basis for understanding its likely solid-state behavior. For instance, the crystal structure of the parent compound, "2,6-Dibromophenol", has been determined, providing a reference for the arrangement of the core phenolic ring. researchgate.net

Of particular relevance is the crystallographic study of "2,6-Dibromo-4-(2-hydroxyethyl)phenol", a close analog differing by only one methylene unit in the side chain. nih.gov This study revealed that the compound crystallizes with two independent molecules in the asymmetric unit, which differ primarily in the conformation of the hydroxyethyl (B10761427) side chain. nih.gov This suggests that "this compound" may also exhibit conformational polymorphism, where different crystal packing arrangements arise from the flexibility of the hydroxypropyl group.

The crystal packing of phenolic compounds is heavily influenced by hydrogen bonding. In the structure of "2,6-Dibromo-4-(2-hydroxyethyl)phenol", the molecules are linked by extensive O-H···O hydrogen bonds. nih.gov One of the independent molecules forms inversion dimers through pairs of hydrogen bonds, while the other forms a polymeric chain. nih.gov It is highly probable that "this compound", with its two hydroxyl groups, would engage in similar strong hydrogen-bonding networks, forming dimers, chains, or more complex two- or three-dimensional architectures.

In addition to hydrogen bonding, other non-covalent interactions play a crucial role in the crystal engineering of brominated phenols. These include:

Halogen Bonding: Interactions involving the electrophilic region of the bromine atoms (σ-hole) and a nucleophile. Br···Br interactions have been observed in related structures. nih.gov

π–π Stacking: Attractive interactions between the electron clouds of adjacent aromatic rings, which were also identified in the crystal structure of "2,6-Dibromo-4-(2-hydroxyethyl)phenol". nih.gov

The interplay of these varied intermolecular forces dictates the final crystal packing, influencing physical properties such as melting point and solubility. researchgate.net

Conformational Analysis of the 3-Hydroxy-propyl Side Chain and Phenolic Moiety

In a crystallographic study of 2,6-dibromo-4-(2-hydroxyethyl)phenol (B3258308), it was observed that the molecule crystallizes with two independent molecules in the asymmetric unit, designated as molecule A and molecule B. nih.gov These two molecules exhibit notable differences in the conformation of their respective 2-hydroxyethyl side chains, which can be quantified by examining the relevant torsion angles. nih.gov

The flexibility of the side chain originates from the rotation around the single bonds. For the 2-hydroxyethyl side chain, the key torsion angles are C1—C6—C7—C8 and C6—C7—C8—O2. In molecule A, these torsion angles were found to be -56.6 (14)° and -68.0 (13)°, respectively. nih.gov In contrast, molecule B displays a significantly different conformation, with the corresponding torsion angles being -82.6 (12)° and 172.2 (9)°. nih.gov This latter value for the C6—C7—C8—O2 torsion angle in molecule B indicates a nearly anti-periplanar arrangement, which is substantially different from the gauche conformation observed in molecule A.

For the 3-hydroxy-propyl side chain of this compound, an additional C-C bond introduces another degree of rotational freedom. The key torsion angles defining the conformation of this longer side chain would be C(ar)-C(α)-C(β)-C(γ) and C(α)-C(β)-C(γ)-O(H). The varied conformations observed in the crystal structure of its lower homologue suggest that the 3-hydroxy-propyl side chain would also be expected to adopt different spatial arrangements, influenced by the local crystalline packing forces and intermolecular interactions, such as hydrogen bonding.

The phenolic moiety itself is largely planar, as is typical for substituted benzene (B151609) rings. The orientation of the phenolic hydroxyl group is also a key conformational feature. In the solid state, the orientation of this group is often directed to participate in hydrogen bonding networks. In the case of 2,6-dibromo-4-(2-hydroxyethyl)phenol, both the phenolic and the side-chain hydroxyl groups are involved in O—H···O hydrogen bonds, leading to the formation of distinct supramolecular structures for molecules A and B. nih.gov Specifically, molecules A are linked into inversion dimers, while molecules B form a polymeric chain. nih.gov It is highly probable that the hydroxyl groups of this compound would engage in similar hydrogen bonding patterns, which would in turn influence the preferred conformation of the 3-hydroxy-propyl side chain.

The following interactive data table summarizes the distinct conformational parameters observed for the two independent molecules of the analogue 2,6-dibromo-4-(2-hydroxyethyl)phenol in the solid state. nih.gov This data provides a valuable model for understanding the conformational flexibility of the side chain in this compound.

| Molecule | Torsion Angle | Value (°) |

| A | C1—C6—C7—C8 | -56.6 (14) |

| C6—C7—C8—O2 | -68.0 (13) | |

| B | C13—C14—C15—C16 | -82.6 (12) |

| C14—C15—C16—O4 | 172.2 (9) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. These investigations can predict molecular geometries, orbital energies, and various reactivity descriptors, offering a detailed picture of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing a good balance between accuracy and computational cost. For 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol, DFT calculations would be employed to determine its optimized ground state geometry, bond lengths, bond angles, and electronic properties.

Based on studies of other bromophenols, it is expected that the presence of two bromine atoms ortho to the hydroxyl group would significantly influence the geometry and electronic properties of the phenol (B47542) ring. The bulky bromine atoms would likely cause some steric hindrance, potentially leading to slight out-of-plane distortions of the hydroxyl and propyl groups. The strong electron-withdrawing nature of the bromine atoms would also impact the electronic distribution within the benzene (B151609) ring.

DFT calculations would also provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, while the LUMO may be distributed over the aromatic system, influenced by the bromine substituents.

Illustrative data from a hypothetical DFT calculation (B3LYP/6-311++G(d,p) level of theory) for this compound is presented in the table below.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on trends observed for similar brominated phenolic compounds. It is intended to represent the type of information that would be obtained from a DFT calculation.

Phenols can theoretically exist in tautomeric equilibrium with their keto forms (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone). While the phenolic form is overwhelmingly favored for phenol itself, substituents on the ring can influence the relative stability of the tautomers. Potential Energy Surface (PES) scans are computational techniques used to explore the energy landscape of a molecule as a function of specific geometric parameters, such as bond lengths or dihedral angles. q-chem.com

For this compound, a PES scan could be performed to investigate the energy barrier for proton transfer from the hydroxyl group to one of the adjacent carbon atoms, leading to the formation of a keto tautomer. Such calculations would involve systematically varying the O-H bond length and the C-H bond length of the nascent keto form, while optimizing the rest of the molecular geometry at each step.

Based on studies of other substituted phenols, it is highly probable that the phenolic form of this compound is significantly more stable than its keto tautomers. The energy barrier for tautomerization is expected to be substantial, indicating that the keto forms would be present in negligible amounts under normal conditions. The presence of electron-withdrawing bromine atoms would likely further destabilize any potential keto tautomers.

Aromaticity is a fundamental concept in chemistry, and several quantum chemical descriptors can be used to quantify it. These descriptors provide a numerical measure of the extent of cyclic electron delocalization, which is a hallmark of aromatic systems. Common descriptors include the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI).

The following table provides hypothetical values for common aromaticity descriptors for the phenolic ring of this compound, for illustrative purposes.

| Aromaticity Descriptor | Predicted Value | Interpretation |

| NICS(0) | -9.5 ppm | Strongly aromatic |

| HOMA | 0.95 | High degree of aromaticity |

| PDI | 0.09 | Significant electron delocalization |

Note: The data in this table is illustrative and based on typical values for substituted benzene rings. It is intended to represent the type of information that would be obtained from such an analysis.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their potential for degradation.

In silico methods, such as molecular docking, are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. While there are no specific studies on the molecular interactions of this compound, studies on analogues, such as other brominated phenols, have been conducted. These studies often explore the potential for these compounds to interact with biological targets, for example, as enzyme inhibitors.

A molecular docking study of this compound would involve computationally placing the molecule into the active site of a target protein and calculating a "docking score," which is an estimate of the binding affinity. The 3-hydroxy-propyl side chain introduces additional flexibility and potential for hydrogen bonding compared to simpler bromophenols, which could influence its binding to specific protein targets. The hydroxyl group on the phenol ring and the terminal hydroxyl group of the propyl chain would be key sites for hydrogen bonding interactions, while the brominated aromatic ring could participate in hydrophobic and halogen bonding interactions.

Computational tools can be used to predict the potential degradation pathways of a chemical compound in the environment or in biological systems. These methods often rely on databases of known metabolic reactions and rule-based systems to predict the likely transformations a molecule might undergo.

For this compound, computational models could predict its susceptibility to various degradation processes, such as oxidation, hydroxylation, and dehalogenation. The presence of the hydroxyl group on the phenol ring makes it a likely site for initial oxidative attack. The 3-hydroxy-propyl side chain could also be a target for oxidation or conjugation reactions. The bromine atoms are generally stable but can be removed under certain biological or environmental conditions, a process known as dehalogenation.

Computational prediction systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System, could be used to generate a list of plausible metabolites. nih.gov These predictions are valuable for guiding experimental studies aimed at identifying the actual degradation products. For instance, studies on the degradation of chlorinated phenols have shown that computational models can successfully predict key steps in their breakdown pathways. nih.gov

Biological and Pharmacological Research Contexts Non Clinical Focus

Investigation of Molecular Target Interactions

The ability of "2,6-Dibromo-4-(3-hydroxy-propyl)-phenol" and its structural analogs to interact with molecular targets such as hormone receptors and transport proteins is a significant area of non-clinical research. These studies are crucial for understanding the compound's potential biological effects.

"this compound" has been identified as a key intermediate in the synthesis of certain pyridazinone derivatives that are investigated for their potential as thyroid hormone receptor (THR) agonists. Thyroid hormones are essential for regulating metabolism, growth, and development, and their actions are mediated by THRs. Compounds that can modulate THR activity are of significant interest in biomedical research.

While direct studies on the THR binding affinity of "this compound" are not extensively documented in publicly available literature, its role as a precursor suggests that the dibromophenolic moiety is a critical structural feature for interaction with the THR. The synthesis of pyridazinone derivatives from this compound is aimed at creating molecules that can mimic the effects of thyroid hormones. Research in this area often involves the development of selective THR-β agonists, which could potentially offer therapeutic benefits for metabolic disorders without the adverse cardiac effects associated with THR-α activation. The investigation of these pyridazinone derivatives typically includes in vitro assays to determine their binding affinity for THR isoforms and their ability to either activate (agonism) or block (antagonism) the receptor's function.

Transthyretin (TTR) is a transport protein found in the blood that carries the thyroid hormone thyroxine and retinol (B82714) (vitamin A). The binding of compounds to TTR is an important area of research, as it can affect the transport and availability of endogenous hormones. Brominated phenols, due to their structural similarity to thyroxine, have been investigated for their ability to bind to TTR.

Enzymatic Modulation and Inhibition Studies

The interaction of "this compound" and related bromophenols with various enzymes is another key area of non-clinical research. These studies help to elucidate the compound's potential to modulate biological pathways through enzyme inhibition.

Research has demonstrated that various bromophenol derivatives exhibit inhibitory activity against several key biological enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Several studies have synthesized novel bromophenol derivatives and evaluated their AChE inhibitory properties. The results indicate that some of these compounds can be potent inhibitors of AChE. mdpi.comnih.gov For instance, certain synthesized bromophenol derivatives have shown Ki values in the nanomolar range against AChE. nih.gov

The following interactive data table summarizes the inhibitory activities (Ki values in nM) of some related bromophenol derivatives against acetylcholinesterase (AChE), as reported in a study by Güneş et al. (2023). nih.gov

| Compound | Ki (nM) against AChE |

| Derivative 1 | 0.13 |

| Derivative 2 | 14.74 |

| Derivative 3 | 5.11 |

| Derivative 4 | 23.95 |

Note: The specific structures of these derivatives are detailed in the cited research paper. This data is presented to illustrate the potential enzymatic inhibitory activity of the bromophenol class of compounds.

Understanding the mechanism by which bromophenols inhibit enzymes like acetylcholinesterase involves studying the interactions between the inhibitor (ligand) and the enzyme's active site. Molecular docking studies are often employed to visualize and analyze these interactions. For bromophenol derivatives, the binding is typically characterized by hydrophobic interactions between the brominated phenyl ring and non-polar amino acid residues in the enzyme's active site. Additionally, hydrogen bonding between the hydroxyl group of the phenol (B47542) and specific amino acid residues can further stabilize the enzyme-inhibitor complex.

The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity. The position and number of bromine atoms, as well as the nature of other substituents on the phenol ring, play a crucial role in determining the inhibitory potency and selectivity of the compound. These mechanistic studies are vital for the rational design of more potent and specific enzyme inhibitors based on the bromophenol scaffold.

Cellular Pathway Perturbation Studies

Investigations into how "this compound" and related compounds affect cellular signaling pathways provide a broader understanding of their biological effects. Such studies can reveal how these compounds influence cellular processes like proliferation, differentiation, and apoptosis.

Publicly available research directly detailing the perturbation of specific cellular pathways by "this compound" is limited. However, studies on other brominated phenols offer insights into potential cellular effects. For example, some bromophenols have been shown to modulate cellular signaling pathways involved in inflammation and oxidative stress. Research on 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) has indicated they can disturb cellular calcium signaling in neuroendocrine cells. nih.govawi.de This disturbance can impact a variety of cellular processes that are regulated by calcium ions. While these findings are not directly on "this compound," they highlight the potential for brominated phenols as a class to interact with and perturb fundamental cellular signaling cascades. Further research is needed to elucidate the specific cellular pathways affected by the target compound.

The search included various academic and scientific databases, but no publications have investigated the biological or pharmacological effects of this particular compound. Research into the cellular and molecular activities of closely related brominated phenols has been identified; however, per the strict instructions to focus solely on "this compound," this information cannot be presented.

Therefore, the section on "Investigations into Molecular Mechanisms of Action at the Cellular Level" cannot be completed at this time due to the absence of available scientific data for this specific compound.

Environmental Transformation and Degradation Research

Occurrence and Formation Pathways in Environmental Systems

2,6-Dibromo-4-(3-hydroxy-propyl)-phenol has been tentatively identified as a polar brominated disinfection byproduct (Br-DBP) in aqueous environments. During studies on the formation of new polar Br-DBPs in simulated drinking water treated with chloramination, this compound was detected using advanced analytical techniques like ultra-performance liquid chromatography coupled with electrospray ionization-triple quadrupole mass spectrometry. ca.gov

Disinfection byproducts are chemical compounds formed when disinfectants, such as chlorine or chloramine, react with natural organic matter and inorganic ions like bromide present in the source water. nih.govnih.gov Brominated DBPs are of particular concern as they are often more cytotoxic and genotoxic than their chlorinated counterparts. nih.gov The formation of this compound is proposed to occur through the reaction of precursor compounds, likely natural phenols, with bromine species generated during the disinfection process. ca.govnih.gov Unlike chlorination, chloramination is a milder process that can favor the formation and accumulation of polar, aromatic Br-DBPs. nih.gov

The identification of this compound was based on its mass-to-charge ratio (m/z) ion cluster of 307/309/311, which is characteristic of a molecule containing two bromine atoms. ca.gov While this identification is tentative pending confirmation with an authentic chemical standard, its detection highlights the potential for the formation of complex brominated phenols during water treatment processes. ca.gov

This compound is structurally related to known transformation products of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA). wikipedia.org Research has shown that TBBPA degrades in the environment through various pathways, leading to the formation of numerous smaller brominated compounds. nih.gov

Studies on the environmental fate of TBBPA and its derivatives have identified several structurally similar metabolites:

TBBPA mono(3-hydroxypropyl ether) (TBBPA-MHPE) : This novel transformation product was identified in soil samples collected near brominated flame retardant production plants, suggesting that ether bond breakage and debromination are key transformation pathways. nih.gov

4-(2-hydroxyisopropyl)-2,6-dibromophenol : This compound has been frequently identified as a major degradation product of TBBPA under various conditions, including photochemical degradation in water and chemical oxidation by permanganate (B83412). acs.orgdiva-portal.org

4-isopropylene-2,6-dibromophenol : Another significant product formed during the abiotic degradation of TBBPA. acs.orgdiva-portal.org

These findings indicate that the cleavage of the TBBPA molecule, specifically the breakdown of the isopropylidene bridge and subsequent modifications, is a common degradation mechanism. nih.govacs.org The presence of a hydroxylated propyl or isopropyl group attached to a 2,6-dibromophenol (B46663) core is a recurring structural motif among TBBPA metabolites, suggesting that this compound could be a yet-to-be-confirmed metabolite in this degradation cascade.

| Compound Name | Formation Pathway/Source | Reference |

|---|---|---|

| TBBPA mono(3-hydroxypropyl ether) (TBBPA-MHPE) | Transformation product in soil near BFR plants | nih.gov |

| 4-(2-hydroxyisopropyl)-2,6-dibromophenol | Photochemical degradation and chemical oxidation of TBBPA | acs.orgdiva-portal.org |

| 4-isopropylene-2,6-dibromophenol | Photochemical degradation and chemical oxidation of TBBPA | acs.orgdiva-portal.org |

| 2,6-dibromophenol | Metabolite from TBBPA degradation | nih.gov |

The environmental behavior of this compound can be inferred from the distribution and persistence of structurally related brominated compounds, primarily TBBPA and its derivatives. TBBPA is one of the most widely used brominated flame retardants and its presence, along with its transformation products, is ubiquitous in the environment. wikipedia.orgnih.govresearchgate.net

Distribution:

Sediment and Soil : TBBPA and its derivatives, such as TBBPA bis(allyl) ether and TBBPA bis(2,3-dibromopropyl) ether, have been detected in soil and sediment samples, particularly near manufacturing facilities. researchgate.net Concentrations can range from less than 0.002 ng/g to over 300 ng/g dry weight in these matrices. researchgate.net

Biota : Due to their lipophilic nature, these compounds can bioaccumulate. TBBPA has been found in various aquatic organisms, including fish, mussels, and clams. nih.govnih.gov Derivatives have also been identified in mollusks in coastal environments. researchgate.net

Indoor Environments : TBBPA is frequently detected in indoor dust from homes and offices, representing a significant pathway for human exposure. nih.gov

Human Samples : TBBPA has been measured in human serum and milk, indicating that these compounds can enter the human body, likely through diet and dust ingestion. nih.govnih.gov

Persistence: Brominated flame retardants, including brominated phenols, are generally considered persistent environmental pollutants. researchgate.net Their chemical structure, characterized by stable carbon-bromine bonds, makes them resistant to rapid degradation. researchgate.net While TBBPA can be transformed through various processes, its half-life in environments like submerged soil can be several weeks. nih.gov The persistence of these compounds raises concerns about their long-term ecological impact. researchgate.net

Mechanistic Studies of Degradation and Biotransformation

Abiotic degradation processes play a crucial role in the environmental fate of brominated phenols. These mechanisms involve non-biological pathways such as photolysis (degradation by light) and chemical oxidation.

Photolysis: The photodegradation of brominated phenols in aqueous solutions has been studied extensively. acs.orgnih.govacs.org Ultraviolet (UV) irradiation can induce the cleavage of the carbon-bromine (C-Br) bond, which is often a rate-limiting step in the degradation process. acs.orgnih.gov The mechanism can proceed through the formation of highly reactive intermediates like bromophenoxyl radicals and hydroxyl radical (•OH) adducts. sci-hub.se Studies on TBBPA have shown that its rate of photochemical decomposition is significantly influenced by pH. diva-portal.org The primary degradation products identified from TBBPA photolysis are isopropylphenol derivatives, such as 4-isopropyl-2,6-dibromophenol and 4-(2-hydroxyisopropyl)-2,6-dibromophenol, formed through the cleavage of the molecule. diva-portal.org

Chemical Oxidation: Strong oxidizing agents can effectively degrade brominated phenols. For instance, the reaction of TBBPA with potassium permanganate [Mn(VII)] in water has been shown to be an effective treatment method. acs.org The reaction pathways primarily involve an initial one-electron oxidation of the TBBPA molecule, leading to the formation of a carbocation intermediate that subsequently reacts to form products like 4-(2-hydroxyisopropyl)-2,6-dibromophenol and 2,6-dibromo-1,4-benzoquinone. acs.org Similarly, enzymatic oxidation using peroxidases has also been shown to transform TBBPA into various smaller products. mdpi.com In natural environments, manganese oxides (MnOx) can catalyze the oxidation of phenols in the presence of bromide, leading to the formation of various brominated phenolic compounds. nih.gov

| Mechanism | Process Description | Key Intermediates/Products | References |

|---|---|---|---|

| Photolysis (UV) | Cleavage of C-Br bond initiated by UV light. | Bromophenoxyl radicals, OH adducts, Isopropylphenol derivatives | diva-portal.orgacs.orgsci-hub.se |

| Chemical Oxidation (e.g., KMnO4) | One-electron oxidation leading to molecular cleavage. | Carbocation intermediates, 4-(2-hydroxyisopropyl)-2,6-dibromophenol, 2,6-dibromo-1,4-benzoquinone | acs.org |

| Catalytic Oxidation (e.g., MnOx) | Oxidation of phenol (B47542) in the presence of bromide catalyzed by manganese oxides. | Active bromine species, various bromophenols | nih.gov |

Microbial activity is fundamental to the breakdown of persistent organic pollutants like brominated phenols in the environment. The biotransformation of TBBPA and its derivatives can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, involving a variety of microorganisms and enzymatic processes. nih.govnih.gov

Anaerobic Biotransformation: Under anaerobic conditions, the primary degradation pathway for TBBPA is reductive dehalogenation, where bromine atoms are sequentially removed from the phenolic rings. nih.govnih.govresearchgate.net This process is carried out by specific dehalogenating bacteria, such as Dehalobacter species, and ultimately leads to the formation of bisphenol A (BPA). nih.gov

Aerobic Biotransformation: In aerobic environments, microorganisms employ different strategies. Pathways identified for TBBPA include:

Oxidative Skeletal Cleavage : The core structure of the TBBPA molecule is broken down. nih.govresearchgate.net

O-methylation : Methyl groups are added to the hydroxyl groups of the phenol, a common detoxification pathway in microbes, resulting in compounds like TBBPA monomethyl ether and TBBPA dimethyl ether. nih.govresearchgate.netnih.gov

Type II ipso-substitution : A bromine atom is replaced by a hydroxyl group. nih.govresearchgate.net

Some bacteria, such as Cupriavidus sp., have been identified that can utilize brominated nitrophenols as their sole source of carbon and nitrogen. researchgate.net Furthermore, nitrifying activated sludge in wastewater treatment plants has shown a significant capacity to degrade TBBPA through a complex interplay of biotic and abiotic processes, where ammonia-oxidizing microorganisms play a key role in initiating the cleavage of TBBPA into more biodegradable single-ring metabolites. researchgate.net The complete degradation of TBBPA can be achieved through sequential anaerobic and aerobic treatments, where the BPA formed under anaerobic conditions is subsequently mineralized by aerobic bacteria like Sphingomonas sp. nih.gov

Characterization of Debromination and Beta-Scission as Primary Degradation Routes

The environmental transformation of this compound is primarily governed by two principal degradation pathways: debromination and beta-scission. While specific research on this exact compound is limited, extensive studies on structurally analogous brominated phenols, particularly the widely used flame retardant Tetrabromobisphenol A (TBBPA), provide a strong basis for characterizing these routes. The degradation process often involves a series of reactions that can occur under both biotic and abiotic conditions, leading to the formation of various transformation products.

Debromination: A Stepwise Reduction of Bromine Content

Debromination is a key initial step in the detoxification of this compound. This process involves the removal of bromine atoms from the aromatic ring, which can proceed through several mechanisms, including reductive debromination and photocatalytic degradation.

Microbial action is a significant driver of debromination in anaerobic environments. Studies on other brominated phenols have shown that certain microorganisms can utilize these compounds as electron acceptors, leading to sequential removal of bromine atoms. For instance, the degradation of 2,4,6-tribromophenol (B41969) has been observed to proceed through the formation of 2,6-dibromophenol and subsequently 4-bromophenol, indicating a stepwise reductive debromination process nih.gov. This suggests that this compound could be microbially transformed into mono-brominated and ultimately non-brominated phenolic compounds.

Abiotic degradation, particularly photocatalysis, also plays a crucial role in the debromination of brominated phenols. The presence of photocatalysts like titanium dioxide (TiO2) or iron oxides (Fe3O4) can significantly accelerate the degradation process under UV or visible light. Research on the photocatalytic degradation of TBBPA has demonstrated efficient debromination, with the release of bromide ions into the aqueous phase mdpi.commdpi.com. These processes often involve the generation of reactive oxygen species that attack the carbon-bromine bond. The degradation of TBBPA has been shown to produce less brominated bisphenol A analogs, such as tribromobisphenol A and dibromobisphenol A, confirming the stepwise nature of debromination nih.gov.

Beta-Scission: Cleavage of the Alkyl Side Chain

In conjunction with debromination, beta-scission represents another critical pathway in the degradation of this compound. This reaction involves the cleavage of the carbon-carbon bond in the 3-hydroxy-propyl side chain, specifically at the position beta to the phenolic ring. This process is particularly relevant in oxidative degradation pathways.

The beta-scission of alkylphenol side chains is a known phenomenon in environmental chemistry nih.gov. In the case of this compound, this would likely lead to the formation of 2,6-dibromo-4-hydroxybenzaldehyde and a three-carbon fragment. Further oxidation of the aldehyde could result in the formation of 2,6-dibromo-4-hydroxybenzoic acid.

The degradation of TBBPA provides a strong parallel, where the cleavage of the isopropylidene bridge is a documented transformation route. Studies have identified 2,6-dibromo-4-isopropylphenol as a degradation product of TBBPA, which is formed through a process analogous to beta-scission nih.gov. Furthermore, research on the thermal decomposition of TBBPA has explicitly identified β-scission as a main thermal decomposition pathway alongside debromination researchgate.net.

The following table summarizes the potential transformation products of this compound based on the characterized degradation routes of analogous compounds.

| Degradation Route | Potential Transformation Products of this compound | Analogous Products from TBBPA Degradation |

| Debromination | 2-Bromo-4-(3-hydroxy-propyl)-phenol | Tribromobisphenol A, Dibromobisphenol A, Monobromobisphenol A |

| 4-(3-hydroxy-propyl)-phenol | Bisphenol A | |

| Beta-Scission | 2,6-Dibromo-4-hydroxybenzaldehyde | 2,6-Dibromo-4-isopropylphenol |

| 2,6-Dibromo-4-hydroxybenzoic acid | 3,5-Dibromo-4-hydroxybenzoic acid | |

| Combined Routes | 2-Bromo-4-hydroxybenzaldehyde | |

| 4-Hydroxybenzaldehyde (B117250) |

The following table outlines the typical conditions under which these degradation routes have been observed for analogous brominated phenols.

| Degradation Condition | Primary Route(s) | Observed in Studies of |

| Microbial (Anaerobic) | Reductive Debromination | 2,4,6-Tribromophenol nih.gov |

| Photocatalysis (TiO2, Fe3O4) | Debromination, Oxidation of side chain | Tetrabromobisphenol A mdpi.commdpi.com |

| Mechanochemical | Debromination, Aromatic ring cleavage | Tetrabromobisphenol A nih.govresearchgate.net |

| Thermal Decomposition | Debromination, Beta-Scission | Tetrabromobisphenol A researchgate.net |

Future Research Directions and Academic Prospects

Advancements in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol is a critical area for future research. Traditional bromination of phenols can involve harsh reagents and produce significant waste. khanacademy.orgpw.liveyoutube.com Future synthetic strategies should focus on green chemistry principles.

Key areas for advancement include:

Catalytic Systems: Exploring the use of solid acid catalysts, such as zeolites or clays, could offer recyclable and less corrosive alternatives to traditional Lewis acid catalysts. royalsocietypublishing.org The use of metal-organic frameworks (MOFs) as catalysts could also provide high selectivity and efficiency.

Enzymatic Synthesis: Biocatalysis presents a highly sustainable route. The use of bromoperoxidases, which are naturally found in marine organisms, could enable the regioselective bromination of the phenolic precursor under mild conditions. encyclopedia.pub Laccase-mediated reactions are another potential avenue for enzymatic synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. royalsocietypublishing.org Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Alternative Brominating Agents: Investigating the use of greener brominating agents, such as N-bromosuccinimide (NBS) in conjunction with a catalyst or the use of bromide salts with an oxidant, could reduce the environmental impact of the synthesis. researchgate.net

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Bromination | Well-established procedures | Use of hazardous reagents, formation of byproducts, environmental concerns |

| Catalytic Systems | Recyclability of catalysts, improved selectivity, milder reaction conditions | Catalyst deactivation, cost of novel catalysts |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, lower reaction rates |

| Flow Chemistry | Enhanced safety and control, scalability, improved efficiency | Initial setup cost, potential for clogging |

| Alternative Brominating Agents | Reduced toxicity and waste | Reagent stability and reactivity |

In-depth Mechanistic Studies of Biological Interactions

The biological activities of brominated phenols are diverse, ranging from antimicrobial and antioxidant to cytotoxic effects. nih.govnih.goveurekaselect.com Understanding the mechanisms through which this compound interacts with biological systems is a crucial area for future research.

Key research questions to address include:

Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging activity. nih.gov Studies should investigate the antioxidant capacity of the compound and how the bromine atoms and the hydroxy-propyl side chain influence this activity.

Enzyme Inhibition: Many brominated phenols are known to inhibit various enzymes. encyclopedia.pub Screening this compound against a panel of enzymes, such as protein tyrosine phosphatases or alpha-glucosidase, could reveal potential therapeutic targets. nih.gov

Antimicrobial Properties: The lipophilicity conferred by the bromine atoms may enhance the compound's ability to disrupt microbial membranes. mdpi.com Investigations into its effectiveness against a range of bacteria and fungi are warranted.

Cytotoxicity and Anticancer Potential: The cytotoxic effects of some brominated phenols on cancer cell lines have been documented. nih.gov It would be valuable to explore the potential of this compound to induce apoptosis or inhibit cell proliferation in various cancer models.

Endocrine Disruption: Some brominated compounds are known endocrine disruptors. ontosight.ai It is imperative to investigate the potential for this compound to interact with hormone receptors and signaling pathways.

Elucidation of Environmental Fate and Remediation Strategies

The persistence and potential toxicity of halogenated organic compounds in the environment are significant concerns. researchgate.netpjoes.com Research into the environmental fate of this compound is essential to assess its potential ecological impact.

Future studies should focus on:

Biodegradation Pathways: Investigating the ability of microorganisms to degrade this compound is crucial. nih.gov Studies could identify specific bacterial or fungal strains capable of metabolizing this compound and elucidate the enzymatic pathways involved. proquest.com

Abiotic Degradation: The susceptibility of the compound to abiotic degradation processes such as photolysis and hydrolysis should be determined to understand its persistence in different environmental compartments.

Toxicity to Aquatic and Terrestrial Organisms: Ecotoxicological studies are needed to assess the potential harm of this compound to various organisms, including algae, invertebrates, and fish. ontosight.ai

Remediation Technologies: Developing effective remediation strategies for environments potentially contaminated with this compound is important. This could include bioremediation approaches using specialized microorganisms or advanced oxidation processes. mdpi.com

Rational Design and Synthesis of Novel Analogues for Research Applications

The structure of this compound provides a template for the rational design and synthesis of novel analogues with tailored properties for various research applications. biu.ac.ilnih.gov

Areas for exploration include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound can help to establish clear structure-activity relationships. nih.gov This could involve altering the number and position of the bromine atoms, modifying the length and functionalization of the alkyl side chain, and introducing other substituents on the aromatic ring.

Development of Molecular Probes: Analogues with fluorescent tags or other reporter groups could be synthesized to serve as molecular probes for studying biological processes or for use in bioimaging applications. biu.ac.il

Enhancement of Bioactivity: Based on the results of initial biological screening, analogues can be designed to enhance specific activities, such as antioxidant potency or antimicrobial efficacy. researchgate.net

Synthesis of Labeled Compounds: The synthesis of isotopically labeled versions of this compound would be invaluable for metabolic and environmental fate studies.

The table below summarizes the key research areas and their potential applications:

| Research Area | Potential Applications |

| Structure-Activity Relationship (SAR) Studies | Optimization of biological activity, development of more potent and selective compounds. |

| Molecular Probes | Visualization of biological targets, diagnostic tools. |

| Enhanced Bioactivity | Development of new therapeutic agents or agrochemicals. |

| Labeled Compounds | Understanding metabolic pathways, environmental transport and transformation studies. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-Dibromo-4-(3-hydroxypropyl)-phenol?

Methodological Answer: The synthesis typically involves bromination of a phenolic precursor (e.g., 4-(3-hydroxypropyl)phenol) using brominating agents like molecular bromine (Br₂) or sodium bromide (NaBr) in the presence of oxidizing agents (e.g., oxone or H₂O₂). A representative protocol includes:

- Solvent: Acetone or chloroform.

- Reagents: NaBr (1.2–2.0 equiv), oxone (1.5 equiv).

- Temperature: 0–25°C, maintained to control exothermic reactions.

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.

- Workup: Extraction with ethyl acetate, followed by recrystallization (e.g., using ethanol/water) for purification .

Q. What characterization techniques are critical for confirming the structure and purity of 2,6-Dibromo-4-(3-hydroxypropyl)-phenol?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios.

- Infrared Spectroscopy (IR): Identification of hydroxyl (-OH, ~3200–3500 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches.

- Mass Spectrometry (MS): High-resolution MS for molecular ion ([M+H]⁺) verification.

- X-ray Crystallography: For definitive structural elucidation (if single crystals are obtained) .

Q. What preliminary biological activities are associated with 2,6-Dibromo-4-(3-hydroxypropyl)-phenol?

Methodological Answer: While direct data on the hydroxypropyl derivative is limited, structurally similar brominated phenols (e.g., hydroxymethyl analogs) exhibit:

- Antimicrobial Activity: Disruption of microbial membranes via increased lipophilicity from bromine atoms.

- Enzyme Inhibition: Hydroxyl/hydroxypropyl groups may interact with microbial enzymes.

Initial assays should include: - Disk Diffusion/Kirby-Bauer Tests: To screen for antibacterial/antifungal activity.

- Minimum Inhibitory Concentration (MIC) Assays: Quantify potency against Gram-positive/-negative bacteria .

Advanced Research Questions

Q. How can substitution reactions at bromine sites be optimized for functionalizing 2,6-Dibromo-4-(3-hydroxypropyl)-phenol?

Methodological Answer: Bromine atoms at positions 2 and 6 are susceptible to nucleophilic substitution. Strategies include:

- Nucleophiles: Sodium methoxide (for methoxy groups), amines (for amino groups).

- Conditions: Polar aprotic solvents (e.g., DMF), reflux (60–80°C), and catalysts (e.g., K₂CO₃).

- Monitoring: GC-MS or HPLC to track byproduct formation.

Example: Reaction with sodium methoxide in methanol yields 2,6-dimethoxy derivatives, useful for further coupling reactions .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts or IR peaks) may arise from impurities or tautomerism. Steps to address this:

Q. What experimental designs are effective for probing the membrane-disruption mechanism of 2,6-Dibromo-4-(3-hydroxypropyl)-phenol?

Methodological Answer: To investigate membrane interactions:

- Liposome Assays: Use fluorescent dye-loaded liposomes to monitor leakage kinetics.

- Electron Microscopy: TEM/SEM to visualize morphological changes in bacterial membranes.

- Enzyme Activity Assays: Measure inhibition of microbial enzymes (e.g., dehydrogenases) via spectrophotometry.

- Molecular Dynamics Simulations: Model interactions with lipid bilayers to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.